molecular formula C20H21N3O5S B2928339 4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953208-56-5

4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2928339
CAS No.: 953208-56-5
M. Wt: 415.46
InChI Key: OTQIFOAQAZAYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including those with isoxazole and benzamide motifs, are synthesized for their potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for therapeutic application in conditions requiring COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy and Cancer Treatment

Isoxazole derivatives have been investigated for their use in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of new zinc phthalocyanine compounds substituted with isoxazole-derived benzenesulfonamide groups has been reported. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Neurodegenerative Disease Research

Isoxazole motifs are also explored in the context of neurodegenerative diseases like Alzheimer's. Compounds with isoxazole and benzamide frameworks have shown promising results in inhibiting histone deacetylase 6 (HDAC6), reducing phosphorylation and aggregation of tau proteins, and demonstrating neuroprotective activities. These findings highlight the potential of such compounds in developing treatments for Alzheimer's disease and other tauopathies (Lee et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The incorporation of isoxazole into sulfonamide structures has been evaluated for enzyme inhibition, particularly carbonic anhydrases (CAs), which are relevant targets for treating conditions like glaucoma, edema, and certain neurological disorders. Synthesis of isoxazole-containing sulfonamides demonstrated potent inhibitory effects on various human CA isoforms, indicating the therapeutic potential of these compounds across a range of diseases (Altug et al., 2017).

Antimicrobial and Antidiabetic Compound Development

Research into novel isoxazole and benzamide derivatives extends to antimicrobial and antidiabetic activities. The synthesis of new dihydropyrimidine derivatives has shown promising in vitro antidiabetic properties, exemplifying the compound's potential utility in managing diabetes through enzyme inhibition pathways (Lalpara et al., 2021).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-23(2)29(25,26)18-9-7-14(8-10-18)20(24)21-13-16-12-19(28-22-16)15-5-4-6-17(11-15)27-3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQIFOAQAZAYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.